The synthesis of IRX4310 involves multiple steps typical of organic synthesis in medicinal chemistry. While specific details regarding its synthetic pathway are not extensively documented in public literature, it is known that IRX4310 is derived from retinoid structures through modifications that enhance its receptor antagonistic properties. The synthesis likely includes the formation of key functional groups that confer its biological activity and stability.
IRX4310's molecular structure features a complex arrangement conducive to its interaction with retinoic acid receptors. Although specific structural data such as crystallographic information is not publicly available, it is characterized by functional groups that allow for binding to the receptor sites while preventing activation.
IRX4310 participates in various chemical reactions primarily involving its interaction with retinoic acid receptors. The compound acts by competitively inhibiting the binding of retinoic acid to these receptors, thus blocking downstream signaling pathways.
The mechanism of action for IRX4310 revolves around its role as an antagonist of retinoic acid receptors. By binding to these receptors without activating them, it disrupts normal signaling pathways that would typically lead to cell differentiation and proliferation.
IRX4310 exhibits several physical and chemical properties relevant to its function and application:
Relevant data regarding these properties would typically be included in pharmacological studies or material safety data sheets.
IRX4310 has significant potential applications within scientific research and clinical settings:
The ongoing exploration into IRX4310's mechanisms and effects continues to uncover new potential uses in therapeutic contexts.
IRX4310 (AGN 194310/VTP-194310) is a synthetic retinoid antagonist characterized by a tetracyclic scaffold featuring a hydrophobic aromatic core and an alkyne group. The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating biochemical tagging and proteomic studies. Its structure includes a sulfonyl linker and terminal carboxylate, which collectively enhance interactions with the retinoic acid receptor (RAR) ligand-binding domain (LBD). Crystallographic analyses reveal that IRX4310 binds RAR isoforms (α, β, γ) by displacing endogenous agonists like all-trans retinoic acid (ATRA). The ligand occupies the hydrophobic pocket of RAR-LBD through van der Waals contacts, while its carboxylate group forms salt bridges with Arg278 and Arg394 residues, preventing co-activator recruitment. This steric hindrance induces a repressive conformation, inhibiting transcriptional activation [4] [10].
Key Structural Features:
Table 1: Structural Determinants of IRX4310 Antagonism
Structural Element | Functional Role | Target Interaction |
---|---|---|
Alkyne group | CuAAC compatibility | N/A (chemical tool) |
Aromatic rings | Hydrophobic packing | RAR-LBD binding pocket |
Carboxylate terminus | Ionic bonding | Arg278/Arg394 (RARα) |
IRX4310 exhibits nanomolar affinity for all RAR isoforms, with dissociation constants (Kd) of 3 nM (RARα), 2 nM (RARβ), and 5 nM (RARγ). Surface plasmon resonance (SPR) studies confirm rapid association kinetics (kₐ ≈ 1.5 × 10⁵ M⁻¹s⁻¹) and slow dissociation (k_d ≈ 0.003 s⁻¹), indicating prolonged receptor occupancy. Competitive binding assays demonstrate 50% receptor inhibition (IC₅₀) at 8–15 nM across isoforms. Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals entropy-driven binding (ΔG = −12.3 kcal/mol), facilitated by hydrophobic desolvation. Unlike agonists (e.g., tretinoin), IRX4310 lacks transactivation efficacy in luciferase reporter assays, confirming pure antagonism. Its selectivity over retinoid X receptors (RXRs) is >100-fold, attributed to steric exclusion from the RXR ligand pocket [4] [6].
Biochemical Parameters:
Table 2: IRX4310 Binding Affinity Across RAR Isoforms
RAR Subtype | Kd (nM) | IC₅₀ (nM) | Selectivity vs. RXR |
---|---|---|---|
RARα | 3 | 8 | >100-fold |
RARβ | 2 | 9 | >100-fold |
RARγ | 5 | 15 | >100-fold |
IRX4310 diverges from classical retinoids through its pan-antagonist profile. Unlike pan-agonists (e.g., TTNPB) that activate RAR-driven transcription, IRX4310 suppresses basal RAR activity by 80% in LNCaP prostate cancer cells. Compared to subtype-selective antagonists like LE135 (RARβ/γ-preferential), IRX4310 achieves balanced isoform inhibition, evidenced by uniform IC₅₀ values. Pharmacologically, it contrasts with inverse agonists (e.g., BMS493), which repress constitutive receptor activity; IRX4310 solely blocks agonist-dependent signaling. Structurally, its alkyne group is absent in first-generation antagonists, enabling unique chemoproteomic applications. In functional assays, IRX4310 reverses TTNPB-induced growth inhibition in prostate cancer cells at 100 nM, underscoring its therapeutic potential to modulate retinoid pathways [2] [4] [6].
Pharmacological Differentiation:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: